![molecular formula C8H6BrNS B097308 4-Bromo-1-isothiocyanato-2-methylbenzene CAS No. 19241-38-4](/img/structure/B97308.png)
4-Bromo-1-isothiocyanato-2-methylbenzene
Overview
Description
4-Bromo-1-isothiocyanato-2-methylbenzene is a compound that has been identified for its potential pharmaceutical activities, particularly in the context of cancer treatment. It has been reported to exhibit activity against ovarian cancer and has been investigated for its antioxidant properties, which are significant due to the role of reactive oxygen species in cancer progression and treatment complications .
Synthesis Analysis
The synthesis of brominated benzene derivatives, such as 4-Bromo-1-isothiocyanato-2-methylbenzene, often involves bromination reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine includes steps like diazotization and bromination . Similarly, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water . These methods highlight the general approach to synthesizing brominated aromatic compounds, which may be applicable to the synthesis of 4-Bromo-1-isothiocyanato-2-methylbenzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, with various substituents affecting the overall geometry and packing of the molecules in the crystal lattice. For example, the crystal structure of trans-4-bromoazoxybenzene shows two types of planar molecules arranged in columns, with slight differences in the geometries of the molecules in the asymmetric unit . This suggests that the molecular structure of 4-Bromo-1-isothiocyanato-2-methylbenzene could also exhibit unique geometrical features that influence its physical properties and reactivity.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various substitution reactions. For instance, bromination of 4-methyldibenzothiophene yields bromo-compounds that can be further modified via lithium exchange . This indicates that 4-Bromo-1-isothiocyanato-2-methylbenzene may also participate in substitution reactions, potentially leading to a range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical properties of brominated benzene derivatives can be influenced by their molecular symmetry and the presence of halogen bonds, as seen in the melting point differences among isomeric dibromobenzenes . The crystal packing and intermolecular interactions, such as hydrogen bonds and Br...Br interactions, play a significant role in determining these properties . The antioxidant activity of 4-Bromo-1-isothiocyanato-2-methylbenzene has been assessed using DFT calculations and docking simulations, suggesting that its chemical properties are conducive to interactions with biological molecules like myeloperoxidase .
Scientific Research Applications
Antioxidant Activity and Cancer Treatment
4-Bromo-1-isothiocyanato-2-methylbenzene has been investigated for its potential in treating ovarian cancer. Its ability to reduce radicals is significant because reactive oxygen species produced in response to chemotherapeutics are a major complication in cancer treatment. The antioxidant activity of this compound, alongside its anticancer properties, has been explored through Density Functional Theory (DFT) and docking simulations to understand its mode of action and potential interactions with myeloperoxidase (Richa et al., 2020).
Thermochemistry Studies
The thermochemical properties of halogen-substituted methylbenzenes, which include compounds like 4-Bromo-1-isothiocyanato-2-methylbenzene, have been studied to evaluate experimental measurements and calculate gas-phase enthalpies of formation using quantum-chemical methods. This research provides insights into the behavior of such compounds under various conditions, contributing to a better understanding of their physical and chemical properties (Verevkin et al., 2015).
Enhancement of Chemical Reactions
The compound's role in enhancing chemical reactions has been explored. Specifically, the synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene using multi-site phase-transfer catalysis and ultrasonic irradiation has been studied. This demonstrates the compound's utility in facilitating certain types of chemical reactions and enhancing reaction rates (Abimannan et al., 2015).
Isothiocyanates in Disease Prevention and Treatment
Though not directly involving 4-Bromo-1-isothiocyanato-2-methylbenzene, research on isothiocyanates, a class of compounds to which it belongs, has been extensive in their potential for disease prevention and therapeutic effects. Clinical trials with isothiocyanates have explored their use against a range of diseases, from cancer to autism, suggesting potential broader applications of these compounds (Palliyaguru et al., 2018).
Mechanism of Action
Target of Action
Isothiocyanates, in general, are known to interact with a variety of biological targets, including proteins and enzymes . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.
Mode of Action
Isothiocyanates are known to act as chemoselective electrophiles, reacting with nucleophiles in biological systems . This can lead to modifications of target molecules, potentially altering their function .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, often through their interactions with proteins and enzymes . The impact on these pathways can lead to downstream effects on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methylphenyl isothiocyanate. For example, the compound’s reactivity and stability could be affected by factors such as pH and temperature . Additionally, the compound’s action and efficacy could be influenced by the biological environment, including the presence of other molecules that could interact with the compound.
properties
IUPAC Name |
4-bromo-1-isothiocyanato-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXCQRGYJGIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172834 | |
Record name | 4-Bromo-1-isothiocyanato-o-toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19241-38-4 | |
Record name | 4-Bromo-1-isothiocyanato-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-isothiocyanato-o-toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-1-isothiocyanato-o-toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-isothiocyanatotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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